

Application Notes and Protocols for ML141, a Selective CDC42 GTPase Inhibitor

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Compound of Interest

Compound Name: ML148

Cat. No.: B15613574

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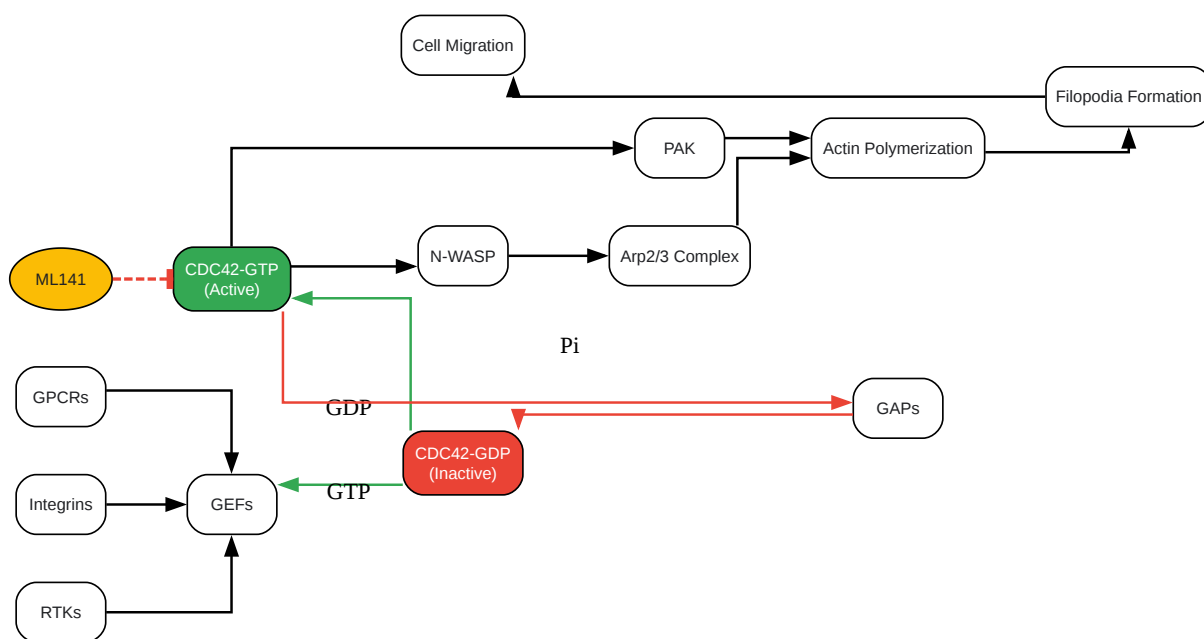
These application notes provide detailed protocols for utilizing ML141, a potent and selective, non-competitive inhibitor of the CDC42 GTPase. The initial user request referenced "**ML148**," however, extensive research has clarified that the molecule with the described activity is ML141 (CID-2950007). ML141 serves as a valuable tool for investigating the roles of CDC42 in various cellular processes.

Mechanism of Action

ML141 is an allosteric inhibitor that selectively targets the active, GTP-bound form of CDC42. By binding to a site distinct from the nucleotide-binding pocket, ML141 induces a conformational change that leads to the dissociation of GTP, thereby inactivating the protein. This inhibition is highly selective for CDC42, with significantly lower activity against other Rho family GTPases such as Rac1 and RhoA. The primary cellular consequences of CDC42 inhibition by ML141 include the disruption of actin cytoskeleton dynamics, leading to the inhibition of filopodia formation and cell migration.

CDC42 Signaling Pathway

The following diagram illustrates the central role of CDC42 in signaling pathways that regulate actin polymerization and cell motility. ML141's point of intervention is shown to block these downstream effects.



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Caption: CDC42 Signaling Pathway and ML141 Inhibition.

Quantitative Data Summary

The following table summarizes the quantitative effects of ML141 in various cellular assays.

Assay Type	Cell Line	ML141 Concentration	Observed Effect	Reference
CDC42 Activation	Human Dermal Microvascular Endothelial Cells (HDMECs)	10 μ M	~63% decrease in active CDC42-GTP	[1]
Filopodia Formation	HaCaT	10 μ M	Significant inhibition of filopodia	[2]
Cell Migration	Human Ovarian Carcinoma (OVCA429, SKOV3ip)	Dose-dependent	Inhibition of cell migration	[3]
Viral Infection	HaCaT (HPV16 PsV)	10 μ M	~74% decrease in infection	[2]
EC50 (in vitro)	Wild-Type CDC42	2.1 μ M	50% effective concentration	[4]
EC50 (in vitro)	Q61L Mutant CDC42	2.6 μ M	50% effective concentration	[4]

Experimental Protocols

CDC42 Activation Assay (G-LISA)

This protocol is adapted for a 96-well plate format using a G-LISA™ kit.

Experimental Workflow:

Caption: G-LISA Experimental Workflow.

Protocol:

- Cell Seeding: Seed cells (e.g., Swiss 3T3 fibroblasts) in a 96-well plate and grow to 80-90% confluency.

- Serum Starvation: Serum starve the cells for 2-4 hours prior to the experiment.
- Inhibitor Treatment: Treat the cells with the desired concentration of ML141 (e.g., 10 μ M) or vehicle control (DMSO) for 1-2 hours.
- Cell Lysis: Lyse the cells according to the G-LISA™ kit manufacturer's instructions and collect the supernatant.
- G-LISA™ Assay:
 - Add 50 μ L of cell lysate to each well of the CDC42-GTP binding plate.
 - Incubate at 4°C for 30 minutes with gentle agitation.
 - Wash the wells three times with the provided wash buffer.
 - Add 50 μ L of diluted anti-CDC42 antibody to each well and incubate at room temperature for 45 minutes.
 - Wash the wells three times.
 - Add 50 μ L of diluted secondary antibody-HRP conjugate and incubate at room temperature for 45 minutes.
 - Wash the wells three times.
 - Add 50 μ L of HRP substrate and incubate at 37°C for 15 minutes.
 - Measure the absorbance at 490 nm using a microplate reader.
- Data Analysis: Normalize the absorbance readings to the protein concentration of each lysate.

Filopodia Formation Assay

This protocol describes the visualization and quantification of filopodia.

Experimental Workflow:

Caption: Filopodia Formation Assay Workflow.

Protocol:

- Cell Seeding: Seed cells (e.g., HaCaT or Swiss 3T3) on fibronectin-coated glass coverslips in a 24-well plate.
- Inhibitor Treatment: Once the cells have adhered, treat them with ML141 (e.g., 10 μ M) or vehicle control for 2 hours.
- Stimulation: Stimulate filopodia formation by adding an agonist such as Bradykinin (100 ng/mL) for 10-15 minutes.
- Fixation and Staining:
 - Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
 - Permeabilize the cells with 0.1% Triton X-100 in PBS for 5 minutes.
 - Stain for F-actin using a fluorescently-labeled phalloidin conjugate (e.g., Alexa Fluor 488 phalloidin) for 30 minutes.
 - Counterstain the nuclei with DAPI.
- Imaging and Quantification:
 - Mount the coverslips on glass slides.
 - Acquire images using a fluorescence microscope.
 - Quantify the number and length of filopodia per cell using image analysis software (e.g., ImageJ).

Cell Migration Assay (Transwell)

This protocol utilizes a Transwell® system to assess cell migration.

Experimental Workflow:

Caption: Transwell Cell Migration Assay Workflow.

Protocol:

- Cell Preparation:
 - Culture cells (e.g., OVCA429) to sub-confluency.
 - Serum starve the cells overnight.
 - Trypsinize and resuspend the cells in serum-free media at a concentration of 1×10^5 cells/mL.
 - Add the desired concentration of ML141 or vehicle control to the cell suspension.
- Assay Setup:
 - Add media containing a chemoattractant (e.g., 10% FBS) to the lower chamber of a 24-well Transwell® plate.
 - Place the Transwell® insert (8 μ m pore size) into the well.
 - Add 100 μ L of the cell suspension to the upper chamber of the insert.
- Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for a period determined by the cell type's migratory capacity (typically 4-24 hours).
- Staining and Quantification:
 - Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
 - Fix the migrated cells on the lower surface of the insert with methanol for 10 minutes.
 - Stain the cells with 0.5% crystal violet for 20 minutes.
 - Wash the insert with water and allow it to air dry.
 - Count the number of migrated cells in several fields of view under a microscope.

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